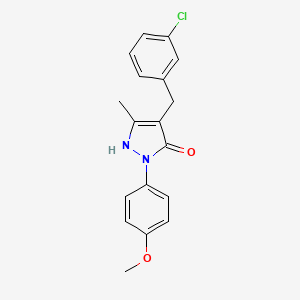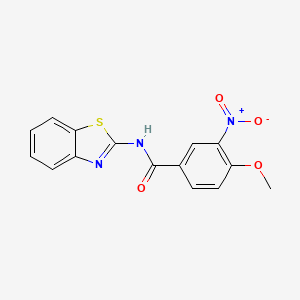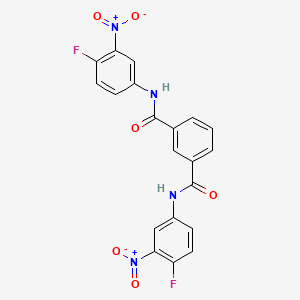
N,N'-bis(4-fluoro-3-nitrophenyl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
これは、光照射により生体分子と表面間の共有結合を可能にする汎用性の高いフォトリンカーとして機能します .
2. 製法
FNABは、以下の手順で合成できます。
酸化および転位: 4-フルオロ-3-ニトロフェノールから始めます。触媒Iを使用して、酸化転位と加水分解を行い、4'-フルオロ-3'-ニトロアセトフェノンを得ます。
アミド形成: 4'-フルオロ-3'-ニトロアセトフェノンをアンモニアまたはアミンと反応させて、N,N'-ビス(4-フルオロ-3-ニトロフェニル)ベンゼン-1,3-ジカルボキサミドを形成する.
3. 化学反応の分析
FNABには、ニトレン前駆体として機能する「アジド」基という1つの光活性化基があります。これは、次のようなさまざまな反応を起こすことができます。
ニトレン挿入: FNABは、ニトレン挿入によって不活性表面を活性化し、追加の触媒や試薬なしで生体分子とのコンジュゲーションを可能にします。
光化学反応: FNABは、熱化学的および光化学的経路を介して、汎用性の高いポリマーや生体分子と容易に反応します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(4-FLUORO-3-NITROPHENYL)ISOPHTHALAMIDE typically involves the reaction of 4-fluoro-3-nitroaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of N,N-BIS(4-FLUORO-3-NITROPHENYL)ISOPHTHALAMIDE follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Continuous monitoring of reaction parameters
- Purification steps such as recrystallization or chromatography to obtain high-purity product
化学反応の分析
Types of Reactions
N,N-BIS(4-FLUORO-3-NITROPHENYL)ISOPHTHALAMIDE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature to mild heating.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide or acetonitrile, elevated temperatures.
Major Products Formed
Reduction: Formation of N,N-BIS(4-AMINO-3-NITROPHENYL)ISOPHTHALAMIDE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
FNABは、次のような用途があります。
表面工学: 生体分子の固定化のための表面コーティング。
生体結合: タンパク質、酵素、細胞、オリゴヌクレオチド、およびDNAアプタマーの標識。
迅速診断: 複雑な修飾なしで診断アッセイを容易にする。
作用機序
FNABの作用機序は、ニトレン挿入によって生体分子との共有結合を引き起こします。その分子標的と経路は、特定の用途によって異なります。
6. 類似の化合物との比較
FNABは、古くから知られているものの未解明なフォトリンカーですが、その簡便性、単一工程での調製、およびさまざまな基質との適合性により、他のフォトリンカーと差別化されています。類似の化合物には、同様の目的で使用されるパーフルオロフェニルアジド誘導体があります。
類似化合物との比較
Similar Compounds
N,N-BIS(4-FLUORO-3-NITROPHENYL)SULFONAMIDE: Similar structure but with a sulfonamide core instead of isophthalamide.
N,N-BIS(4-FLUORO-3-NITROPHENYL)UREA: Contains a urea core, offering different reactivity and applications.
Uniqueness
N,N-BIS(4-FLUORO-3-NITROPHENYL)ISOPHTHALAMIDE is unique due to its isophthalamide core, which provides distinct chemical properties and reactivity compared to its sulfonamide and urea analogs. The presence of both fluorine and nitro groups further enhances its versatility in various chemical reactions and applications.
特性
分子式 |
C20H12F2N4O6 |
|---|---|
分子量 |
442.3 g/mol |
IUPAC名 |
1-N,3-N-bis(4-fluoro-3-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12F2N4O6/c21-15-6-4-13(9-17(15)25(29)30)23-19(27)11-2-1-3-12(8-11)20(28)24-14-5-7-16(22)18(10-14)26(31)32/h1-10H,(H,23,27)(H,24,28) |
InChIキー |
NIRSEGLMOBDMPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



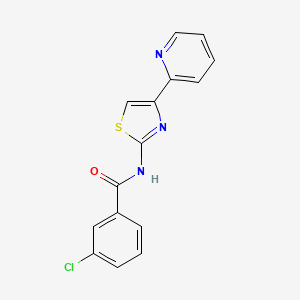
![7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11025653.png)
![4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one](/img/structure/B11025654.png)
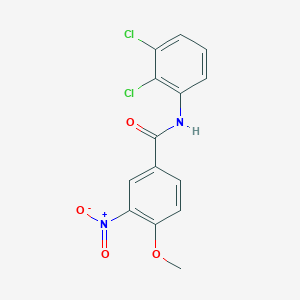
![4-[(2-Methylpropyl)carbamoyl]phenyl acetate](/img/structure/B11025664.png)
![Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11025668.png)
![Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate](/img/structure/B11025671.png)
![4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11025673.png)
![4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11025675.png)
![N-(2-methoxybenzyl)-N~2~-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]-L-alaninamide](/img/structure/B11025676.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11025681.png)
